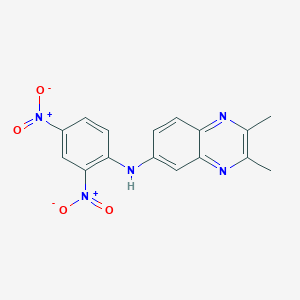
N-(2,4-Dinitrophenyl)-2,3-dimethylquinoxalin-6-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,4-Dinitrophenyl)-2,3-dimethylquinoxalin-6-amine is a complex organic compound that belongs to the class of dinitrophenyl derivatives This compound is characterized by the presence of a quinoxaline ring substituted with two methyl groups and an amine group attached to a dinitrophenyl moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-Dinitrophenyl)-2,3-dimethylquinoxalin-6-amine typically involves the condensation of 2,4-dinitrophenylhydrazine with a suitable quinoxaline derivative. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and crystallization are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
N-(2,4-Dinitrophenyl)-2,3-dimethylquinoxalin-6-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoxaline oxides.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitro groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include quinoxaline oxides, amino derivatives, and substituted quinoxalines, depending on the specific reaction conditions and reagents used .
科学的研究の応用
N-(2,4-Dinitrophenyl)-2,3-dimethylquinoxalin-6-amine has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and analytical chemistry for the detection of carbonyl compounds.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of dyes and pigments due to its vibrant color properties
作用機序
The mechanism of action of N-(2,4-Dinitrophenyl)-2,3-dimethylquinoxalin-6-amine involves its interaction with cellular components. The compound can act as a protonophore, disrupting the proton gradient across biological membranes, leading to the uncoupling of oxidative phosphorylation. This results in the dissipation of the proton motive force and a decrease in ATP production .
類似化合物との比較
Similar Compounds
2,4-Dinitrophenol: A well-known uncoupling agent with similar protonophore activity.
2,4-Dinitrophenylhydrazine: Used in the detection of carbonyl compounds and shares the dinitrophenyl moiety.
Uniqueness
N-(2,4-Dinitrophenyl)-2,3-dimethylquinoxalin-6-amine is unique due to the presence of the quinoxaline ring, which imparts distinct chemical and biological properties.
特性
CAS番号 |
87967-58-6 |
|---|---|
分子式 |
C16H13N5O4 |
分子量 |
339.31 g/mol |
IUPAC名 |
N-(2,4-dinitrophenyl)-2,3-dimethylquinoxalin-6-amine |
InChI |
InChI=1S/C16H13N5O4/c1-9-10(2)18-15-7-11(3-5-13(15)17-9)19-14-6-4-12(20(22)23)8-16(14)21(24)25/h3-8,19H,1-2H3 |
InChIキー |
JBOCHHQCSYUCCF-UHFFFAOYSA-N |
正規SMILES |
CC1=C(N=C2C=C(C=CC2=N1)NC3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-])C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


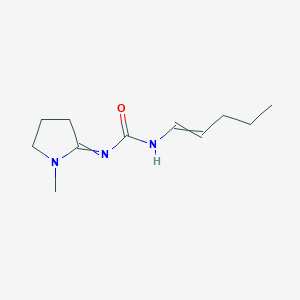
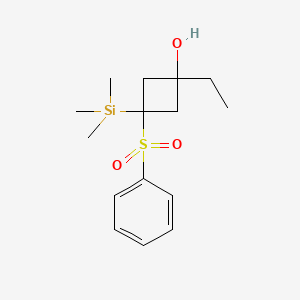
![1,4-Dioxaspiro[4.11]hexadecan-6-one](/img/structure/B14391310.png)


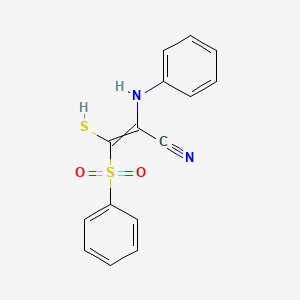
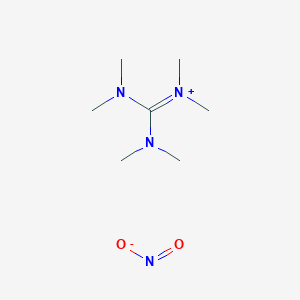
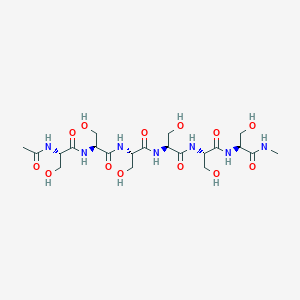
![2-{[2-Methyl-2-(prop-2-en-1-yl)cyclohex-3-en-1-yl]oxy}ethan-1-ol](/img/structure/B14391337.png)
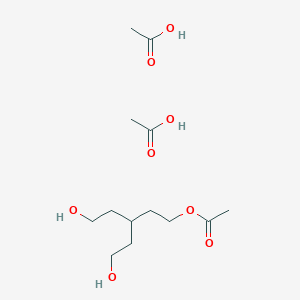
![Acetic acid;[3-chloro-2-[hydroxy(dimethyl)silyl]oxypropyl] acetate](/img/structure/B14391343.png)
![1-(2-Phenyl-2,3-dihydro-4H-pyrido[3,2-b][1,4]oxazin-4-yl)ethan-1-one](/img/structure/B14391344.png)
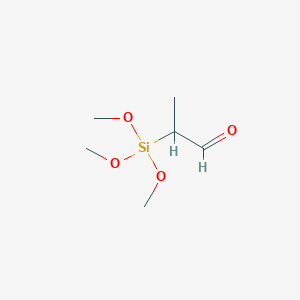
![1,1'-(Propane-1,3-diyl)bis[4-(methylsulfanyl)pyrimidine-2(1H)-thione]](/img/structure/B14391363.png)
